![molecular formula C22H21N3O2 B2695733 3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one CAS No. 1326880-01-6](/img/structure/B2695733.png)

3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

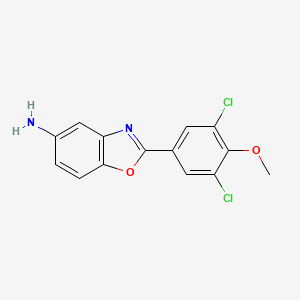

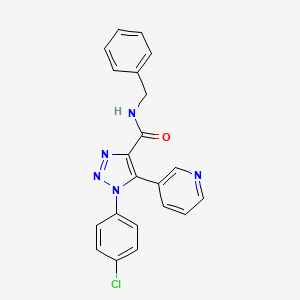

“3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one” is a chemical compound with the molecular formula C22H21N3O2 . It has a molecular weight of 359.429.

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a quinolin-4(1H)-one core, substituted at the 1-position with a propyl group and at the 3-position with a 3,4-dimethylphenyl-1,2,4-oxadiazol-5-yl group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 358.40 . It is recommended to be stored long-term in a cool, dry place .Scientific Research Applications

Antitubercular Activity

Research on modifications of isoniazid (INH) structure, including the use of N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives, has shown significant in vitro anti-tubercular activity against various Mycobacterium species. Derivatives like 2-Isonicotinoyl-N-(4-octylphenyl) hydrazinecarboxamide have demonstrated efficacy comparable to INH, highlighting the potential of 1,3,4-oxadiazole derivatives in developing new leads for anti-tuberculosis compounds (Asif, 2014).

Nutritional Aspects and Cancer Research

The formation of heterocyclic amines (HAs) in cooked meats and their implications in human breast cancer have been extensively studied. Compounds like PhIP, derived from cooking beef, have been shown to cause mammary gland cancer in rats, suggesting the role of food-derived HAs as etiologic agents in human breast cancer. This highlights the importance of understanding the interaction between dietary factors and carcinogenesis (Snyderwine, 1994).

Therapeutic Worth of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, due to their ability to effectively bind with various enzymes and receptors, exhibit a wide range of bioactivities. They have been found useful in treating different ailments, indicating their significant therapeutic value. Research in this area has become a focal point for scientists aiming to develop new medicinal agents (Verma et al., 2019).

Environmental Remediation

The application of redox mediators in conjunction with oxidoreductive enzymes has shown promise in the treatment of organic pollutants. This enzymatic approach enhances the degradation efficiency of recalcitrant compounds in wastewater, indicating the potential of 1,3,4-oxadiazole and related compounds in environmental remediation efforts (Husain & Husain, 2007).

Organic Light-Emitting Diodes (OLEDs)

The BODIPY-based materials, including those with 1,3,4-oxadiazole derivatives, have been explored for their application in OLED devices. These materials are emerging as 'metal-free' infrared emitters with potential in organic optoelectronics, demonstrating the versatility of 1,3,4-oxadiazole derivatives beyond pharmaceutical applications (Squeo & Pasini, 2020).

properties

IUPAC Name |

3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c1-4-11-25-13-18(20(26)17-7-5-6-8-19(17)25)22-23-21(24-27-22)16-10-9-14(2)15(3)12-16/h5-10,12-13H,4,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMZSPFIZMYMDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Dimethylsulfamoylamino)methyl]benzoic acid](/img/structure/B2695653.png)

![Tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate;hydrochloride](/img/structure/B2695654.png)

![8-[(diethylamino)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2695659.png)

![4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate](/img/structure/B2695663.png)

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2695666.png)

![1-(3-((2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)sulfonyl)phenyl)ethan-1-one](/img/structure/B2695668.png)